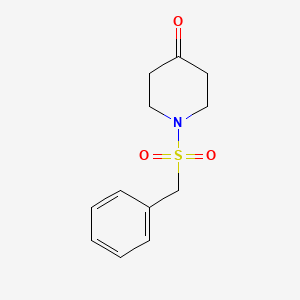

1-(Benzylsulfonyl)piperidin-4-one

Descripción general

Descripción

1-(Benzylsulfonyl)piperidin-4-one, also known as 1-benzylsulfonylpiperidine-4-one, is an organic compound with the molecular formula C10H15NO3S. It is a white solid that is soluble in water and polar organic solvents. It is a versatile synthetic reagent that is used in a variety of reactions in the laboratory. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Aplicaciones Científicas De Investigación

Synthesis and Development of Piperidin-4-one Derivatives

- Polymer-Bound Piperidin-4-one Derivatives : An efficient method for constructing 2-substituted-piperidin-4-one derivatives on solid support has been developed. This uses polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone as a precursor for substituted divinyl ketones in heterocyclization reactions with amines. The resin is released in a recyclable sulfinate form (Barco et al., 1998).

Biological Evaluation of Piperidin-4-one Derivatives

- Anti-acetylcholinesterase Activity : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives synthesized showed significant anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with a bulky moiety in the para position led to a substantial increase in activity. One derivative, in particular, showed high potency as an inhibitor of acetylcholinesterase (Sugimoto et al., 1990).

- Butyrylcholinesterase Inhibition : Synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were screened against butyrylcholinesterase (BChE) enzyme and also subjected to molecular docking studies to evaluate their ligand-BChE binding affinity and orientation in active sites of human BChE protein (Khalid et al., 2016).

Spectroscopic Analysis and Chemical Properties

- Spectral and Structural Analysis : A study conducted on 1-Benzyl-4-(N-Boc-amino)piperidine characterized it using various spectroscopic techniques like FT-IR, FT-Raman, UV-Vis, and NMR. The study also provided insights into the molecular structure and chemical reactivity of the compound (Janani et al., 2020).

Novel Synthesis Methods

- Hyperbranched Polymer Synthesis : A new class of a hyperbranched polymer with 100% degree of branching was prepared using 1-(3-phenoxypropyl)piperidine-4-one as an AB2 monomer. This method demonstrated a unique way of creating a hyperbranched polymer based on a piperidine-4-one ring (Sinananwanich et al., 2009).

Medicinal Chemistry and Drug Development

- Serotonin 4 Receptor Agonists : Benzamide derivatives with a polar substituent group at the 1-position of the piperidine ring were synthesized and evaluated for effects on gastrointestinal motility. One of the derivatives was identified as a selective 5-HT4 receptor agonist, potentially offering benefits as a novel prokinetic agent (Sonda et al., 2004).

Mecanismo De Acción

Target of Action

The primary target of 1-(Benzylsulfonyl)piperidin-4-one is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a negative regulator of the insulin and leptin receptor pathways, making it an attractive therapeutic target for conditions such as diabetes and obesity .

Mode of Action

The compound interacts with its target, PTP1B, by binding to the enzyme’s active site and the second phosphotyrosine binding site . This interaction inhibits the function of PTP1B, thereby enhancing the insulin and leptin receptor pathways .

Biochemical Pathways

The inhibition of PTP1B affects the insulin and leptin receptor pathways. These pathways play crucial roles in glucose homeostasis and energy balance, respectively. By enhancing these pathways, this compound can potentially improve insulin sensitivity and promote weight loss .

Pharmacokinetics

Some PTP1B inhibitors are actively transported into hepatocytes, which could be a possible avenue to overcome poor membrane permeability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of the insulin and leptin receptor pathways. This can lead to improved glucose homeostasis and energy balance, potentially benefiting conditions like diabetes and obesity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as pH and temperature. Additionally, the presence of other substances, such as organoboron reagents, can influence the compound’s action in Suzuki–Miyaura coupling reactions .

Direcciones Futuras

Piperidone analogs, including 1-(Benzylsulfonyl)piperidin-4-one, have shown a wide range of bioactivities, namely anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial . These compounds could be used as a template for future development through modification or derivatization to design more potent antimicrobial agents . Furthermore, piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . This suggests that this compound and its analogs may have significant potential in future drug discovery and development .

Análisis Bioquímico

Biochemical Properties

1-(Benzylsulfonyl)piperidin-4-one is known for its unique biochemical properties. It serves as a precursor to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .

Cellular Effects

It has been shown to suppress the Hedgehog (Hh) signaling pathway, which plays important roles in various physiological functions . It represses Smoothened (SMO) activity by blocking its ciliary translocation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway . It has a distinctive binding interface with SMO compared with other SMO-regulating chemicals .

Temporal Effects in Laboratory Settings

It has been shown to maintain its inhibitory activity against the SmoD477H mutant, as observed in a patient with vismodegib-resistant BCC .

Dosage Effects in Animal Models

It has been shown to inhibit tumor growth in the mouse model of medulloblastoma .

Metabolic Pathways

It is known that piperidine derivatives are involved in various metabolic processes .

Transport and Distribution

Compounds from this chemical series were found to be actively transported into hepatocytes .

Subcellular Localization

It is known that it blocks the ciliary translocation of Smoothened (SMO), suggesting that it may localize to the cilia .

Propiedades

IUPAC Name |

1-benzylsulfonylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYBMJAHQOAMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)S(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide](/img/structure/B3034904.png)

![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034905.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B3034906.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B3034907.png)

![3-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide](/img/structure/B3034908.png)

![2,6-difluoro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B3034910.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B3034911.png)

![5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide](/img/structure/B3034912.png)

amino]methylene}-1,3-cyclohexanedione](/img/structure/B3034914.png)

![5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B3034916.png)

![5-[2-Amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B3034917.png)

![2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione](/img/structure/B3034921.png)

![3-chloro-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B3034923.png)